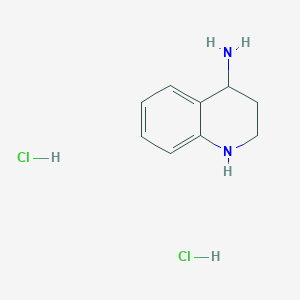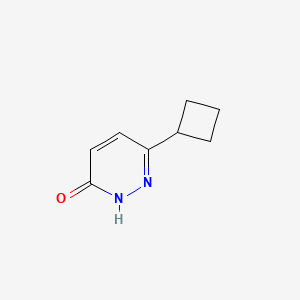
5,6,7,8-四氢异喹啉-1,3-二醇
描述
5,6,7,8-Tetrahydroisoquinoline-1,3-diol is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in various natural products and synthetic analogs
科学研究应用
5,6,7,8-Tetrahydroisoquinoline-1,3-diol has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential neuroprotective and neurorestorative actions.
Medicine: Investigated for its anticancer and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
Target of Action
It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which 5,6,7,8-tetrahydroisoquinoline-1,3-diol belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a way that leads to a variety of biological effects .
Biochemical Pathways
Thiqs are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
生化分析
Biochemical Properties
The biological actions of TIQs appear critically dependent on their metabolism .
Cellular Effects
Some TIQs have been reported to induce Parkinson’s disease-like behavior in mice and rhesus monkeys, linked to dopamine oxidation and the generation of reactive oxygen species .
Molecular Mechanism
It is known that the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Temporal Effects in Laboratory Settings
It is known that the compound is used for R&D purposes .
Dosage Effects in Animal Models
It is known that some TIQs can serve as a discriminative stimulus in animals .
Metabolic Pathways
It is known that several TIQs may be synthesized enzymatically .
Transport and Distribution
It is known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Subcellular Localization
It is known that the compound should be stored in suitable and closed containers for disposal .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol can be achieved through several methods. One common approach involves the reduction of 5,6,7,8-tetrahydroisoquinoline using sodium in ethanol, which yields trans-decahydroquinolines . Another method includes the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines, which can be achieved through the isomerization of iminium intermediates .
Industrial Production Methods
Industrial production of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and other reduction techniques are common in industrial settings to produce this compound efficiently .
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydroisoquinoline-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Reduction with sodium in ethanol produces trans-decahydroquinolines.
Substitution: The compound can participate in substitution reactions, particularly at the C(1) position, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Sodium in ethanol.
Substitution: Various nucleophiles and cooxidants like H₂O₂ and TBHP.
Major Products Formed
Oxidation: Corresponding nitrones.
Reduction: Trans-decahydroquinolines.
Substitution: C(1)-substituted tetrahydroisoquinoline derivatives.
相似化合物的比较
5,6,7,8-Tetrahydroisoquinoline-1,3-diol can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
N-Methyl-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Exhibits potent neurotoxic actions.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Studied for its neurotoxic effects.
属性
IUPAC Name |
1-hydroxy-5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h5H,1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBWBJZQFURZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC(=O)C=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716464 | |
| Record name | 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-02-2 | |
| Record name | 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1423777.png)
![(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine](/img/structure/B1423779.png)



![6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1423787.png)






